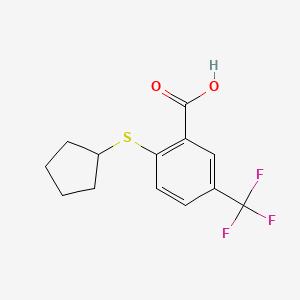

2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid

Overview

Description

2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid (CpTFA) is a versatile and useful compound in the laboratory. It is a synthetic organic compound belonging to the class of benzoic acids, and is composed of a cyclopentylsulfanyl group attached to a trifluoromethyl group at the 5-position of the benzene ring. CpTFA is used as a reagent in organic synthesis, and has a wide range of applications in scientific research.

Scientific Research Applications

Metabolism in Antidepressant Drugs

2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, as part of Lu AA21004, a novel antidepressant, undergoes various metabolic transformations. It is oxidized to form several metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, further oxidizing to benzoic acid. This process involves various cytochrome P450 enzymes and aldehyde dehydrogenase (Hvenegaard et al., 2012).

Antithrombogenic Properties

The compound is utilized in the synthesis and application of a new polyacrylic derivative of Triflusal, a drug with antithrombogenic properties. This high-molecular-weight polyacrylic system, stable in physiological conditions, supports the slow release of the pharmacologically active compound, demonstrating potential use in vascular graft coatings (Rodríguez et al., 1999).

Electrosynthesis and Desulfurization

The compound is involved in electrosynthesis processes. For instance, α,β-unsaturated sulfone and sulfoxide bearing a trifluoromethyl group undergo electroreductive desulfurization, yielding trifluoromethyl-substituted olefin. This process showcases the compound's role in organic synthesis and potential applications in material science (Jabbar et al., 1998).

Antagonists for the Leukotriene B4 Receptor

Derivatives of 2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, such as trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid, show potent LTB4 receptor antagonist activity. This suggests their potential application in therapeutic interventions for conditions mediated by LTB4 (Reiter et al., 1998).

Synthesis of Anti-microbial and Cytotoxic Agents

The compound plays a role in synthesizing novel derivatives with potential anti-microbial and cytotoxic properties. These synthesized compounds show significant activity against a range of microorganisms and exhibit good cytotoxic activities, indicating its utility in developing new pharmaceutical agents (Hosamani & Shingalapur, 2011).

Role in Food and Cosmetics

Benzoic acid derivatives, including this compound, are widely used as preservatives in food, cosmetics, and drug preparations. They are naturally present in plant and animal tissues and can be produced by microorganisms, highlighting their importance in various industries (del Olmo et al., 2017).

Mechanism of Action

Benzoic Acid Derivatives

Benzoic acid and its derivatives are commonly used in medicine and food industries due to their antimicrobial properties. They are often used as food preservatives and are also present in various cosmetic products .

Trifluoromethyl Compounds

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals, which can lead to improved bioavailability .

properties

IUPAC Name |

2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFLHRMDKCGQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)

![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)

![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)